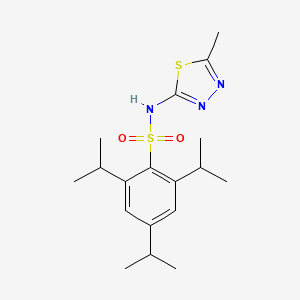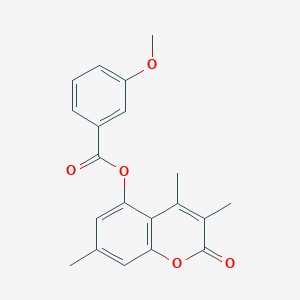![molecular formula C18H15FN2O4S2 B3601546 2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide](/img/structure/B3601546.png)
2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide
Overview
Description
2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorobenzenesulfonyl group, a methylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylphenyl-1,3-oxazole under controlled conditions to form the intermediate compound. This intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group, followed by acetylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxazole ring.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzenesulfonyl group can form strong interactions with active sites, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
2-Chloro-4-fluorobenzenesulfonyl chloride: Another related compound with similar functional groups.
4-Methylphenyl-1,3-oxazole: A key intermediate in the synthesis.
Uniqueness
2-{[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-YL]sulfanyl}acetamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the fluorobenzenesulfonyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4S2/c1-11-2-4-12(5-3-11)16-21-17(18(25-16)26-10-15(20)22)27(23,24)14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKGIJYJAONHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3601468.png)

![4-BROMO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B3601489.png)
![N-(5-methyl-2-phenylpyrazol-3-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3601499.png)

![3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4,5-DIPHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B3601508.png)
![dimethyl 2-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]terephthalate](/img/structure/B3601514.png)
![3,3-dimethyl-1-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one](/img/structure/B3601516.png)
![4-[(dimethylamino)sulfonyl]-N-(2,4,6-trimethyl-3-pyridinyl)benzamide](/img/structure/B3601517.png)




![N~2~-ethyl-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3601565.png)
